5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 1,2,4-oxadiazole ring substituted with a 2,3-dimethylphenoxy group and a 3-nitrophenyl group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with acid chlorides or other reactive carboxylic acid derivatives in the presence of a base such as triethylamine . The reaction proceeds through the formation of an O-acyl amidoxime intermediate, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Agricultural Chemistry: It has been evaluated for its nematocidal and antifungal activities.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The nitrophenyl group can interact with nucleophilic sites in biological molecules, leading to the inhibition of critical biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3,5-disubstituted 1,2,4-oxadiazoles share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiadiazoles: These compounds have a sulfur atom in place of the oxygen atom in oxadiazoles and exhibit different chemical and biological properties.
Uniqueness
5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a dimethylphenoxy group and a nitrophenyl group allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-5-3-8-15(12(11)2)23-10-16-18-17(19-24-16)13-6-4-7-14(9-13)20(21)22/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCALRUZIBDFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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